REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([CH3:10])=[CH:8][CH:9]=1)([O-])=O.[CH2:12]([C:14]([CH3:16])=O)[CH3:13].[H][H]>[Pt]>[CH:12]([NH:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([CH3:11])[CH:5]=1)([CH2:14][CH3:16])[CH3:13]
|
Name
|
|
Quantity
|
151.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
monohydrate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to a pressure vessel
|
Type
|
CUSTOM
|
Details
|
(in about 2 hours)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture filtered
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated in vacuo (at 20 mm and 70° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)NC1=CC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178.8 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |